

An In-depth Technical Guide to (1R)-(-)-Dimenthyl Succinate: Chemical Properties and Structure

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Compound of Interest

Compound Name: (1R)-(-)-Dimenthyl succinate

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This technical guide provides a comprehensive overview of the chemical properties and structure of **(1R)-(-)-Dimenthyl succinate**. Due to the limited availability of detailed experimental data for this specific diester, this guide combines verified information with generalized experimental protocols applicable to its synthesis and characterization.

Chemical Identity and Properties

(1R)-(-)-Dimenthyl succinate, systematically named Bis((1R,2S,5R)-2-isopropyl-5-methylcyclohexyl) succinate, is the diester formed from succinic acid and two molecules of (-)-menthol. The incorporation of the chiral (-)-menthol moieties imparts specific stereochemical properties to the molecule, making it a subject of interest in asymmetric synthesis.

Table 1: Chemical Identifiers and Physical Properties

Property	Value
IUPAC Name	Bis((1R,2S,5R)-2-isopropyl-5-methylcyclohexyl) succinate
Synonyms	(-)-Dimethyl succinate
CAS Number	34212-59-4
Molecular Formula	C ₂₄ H ₄₂ O ₄
Molecular Weight	394.59 g/mol
Melting Point	62-64 °C
Boiling Point	200-205 °C at 2 mmHg

Table 2: Structural Information

Representation	Value
InChI	InChI=1S/C24H42O4/c1-15(2)19-9-7-17(5)13-21(19)27-23(25)11-12-24(26)28-22-14-18(6)8-10-20(22)16(3)4/h15-22H,7-14H2,1-6H3
Canonical SMILES	CC1CCC(C(C1)OC(=O)CCC(=O)OC2C(C(C)C)CCC(C2)C)C(C)C

Chemical Structure

(1R)-(-)-Dimethyl succinate is a chiral molecule due to the presence of two (-)-menthol groups. The stereochemistry of the menthol moiety is (1R,2S,5R). The succinate core acts as a linker between these two chiral auxiliaries.

Synthesis

A detailed, peer-reviewed synthesis protocol specifically for **(1R)-(-)-Dimethyl succinate** is not readily available in the public domain. However, its synthesis can be achieved through the esterification of succinic acid with (-)-menthol. A general experimental protocol based on standard esterification methods is provided below. One common method is the Fischer-Speier

esterification, which involves reacting a carboxylic acid and an alcohol in the presence of an acid catalyst.

General Experimental Protocol: Acid-Catalyzed Esterification

Materials:

- Succinic acid (1.0 equivalent)
- (-)-Menthol (2.2 equivalents)
- Concentrated sulfuric acid (catalytic amount)
- Toluene (as solvent, to facilitate water removal)
- Saturated sodium bicarbonate solution
- Brine
- Anhydrous magnesium sulfate
- Dichloromethane or diethyl ether (for extraction)
- Hexane (for recrystallization)

Procedure:

- To a round-bottom flask equipped with a Dean-Stark apparatus and a reflux condenser, add succinic acid, (-)-menthol, and toluene.
- Add a catalytic amount of concentrated sulfuric acid to the mixture.
- Heat the mixture to reflux and continue heating until the theoretical amount of water is collected in the Dean-Stark trap, indicating the completion of the reaction.
- Allow the reaction mixture to cool to room temperature.

- Dilute the mixture with dichloromethane or diethyl ether and transfer it to a separatory funnel.
- Wash the organic layer sequentially with water, saturated sodium bicarbonate solution (to neutralize the acid catalyst), and brine.
- Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
- Purify the crude product by recrystallization from a suitable solvent system, such as hexane, to yield pure **(1R)-(-)-Dimethyl succinate** as a white solid.

Note: The progress of the reaction can be monitored by thin-layer chromatography (TLC). The final product should be characterized by spectroscopic methods to confirm its identity and purity.

Spectroscopic Characterization

Detailed NMR spectroscopic data for **(1R)-(-)-Dimethyl succinate** is not currently available in public spectral databases. The characterization would typically involve ^1H NMR, ^{13}C NMR, and IR spectroscopy.

- ^1H NMR: The spectrum is expected to be complex due to the presence of the two methyl groups. Key signals would include multiplets in the aliphatic region for the cyclohexyl protons and the succinate methylene protons, as well as doublets for the methyl groups of the menthol moiety.
- ^{13}C NMR: The spectrum would show characteristic signals for the carbonyl carbons of the ester groups (around 170-175 ppm), the carbons of the methyl groups, and the methylene carbons of the succinate linker.
- IR Spectroscopy: An infrared spectrum for Succinic acid, di-(-)-menthyl ester is available and would show a strong absorption band around $1730\text{-}1750\text{ cm}^{-1}$ corresponding to the $\text{C}=\text{O}$ stretching of the ester functional groups.

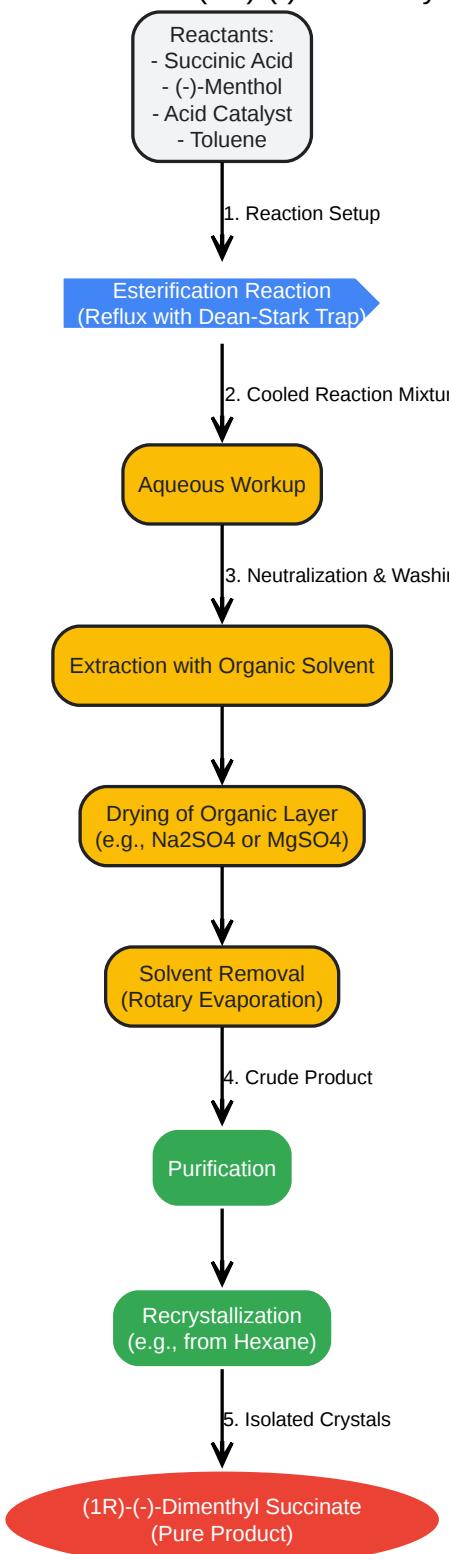
Applications in Research and Development

While specific, documented applications of **(1R)-(-)-Dimethyl succinate** are sparse, its structure suggests potential utility as a chiral auxiliary in asymmetric synthesis.^[1] (-)-Menthol and its derivatives are well-established chiral auxiliaries used to control the stereochemical outcome of chemical reactions.^{[2][3]} The two bulky and stereochemically defined methyl groups in **(1R)-(-)-Dimethyl succinate** could be leveraged to induce diastereoselectivity in reactions involving the succinate backbone.

Visualization of Synthesis Workflow

The following diagram illustrates the general workflow for the synthesis and purification of **(1R)-(-)-Dimethyl succinate**.

Synthesis Workflow of (1R)-(-)-Dimethyl Succinate

[Click to download full resolution via product page](#)**Caption: General workflow for the synthesis of (1R)-(-)-Dimethyl succinate.**

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